Methylcobalamin

Descripción general

Descripción

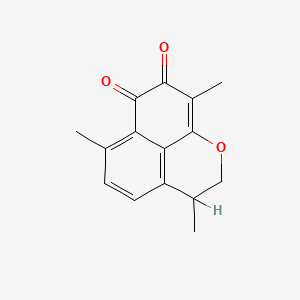

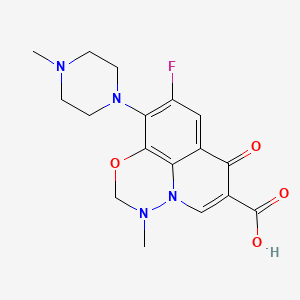

La mecobalamina, también conocida como metilcobalamina, es una forma de vitamina B12. Es una cobalamina, un grupo de compuestos que contienen cobalto. La mecobalamina es una forma natural de vitamina B12 y se encuentra en alimentos de origen animal como carne, pescado, huevos y productos lácteos. Juega un papel crucial en el mantenimiento de la función cerebral adecuada, la salud de los nervios y la producción de glóbulos rojos .

Mecanismo De Acción

La mecobalamina actúa como una coenzima en la síntesis de metionina a partir de homocisteína. Promueve la síntesis de ácidos nucleicos y proteínas en las células nerviosas, mejora el transporte axonal y apoya la regeneración nerviosa . El principal objetivo molecular es la metionina sintasa, una enzima esencial para la síntesis de purinas y pirimidinas que forman el ADN .

Análisis Bioquímico

Biochemical Properties

Methylcobalamin functions as a cofactor for two critical enzymes: methionine synthase and L-methylmalonyl-CoA mutase . Methionine synthase catalyzes the conversion of homocysteine to methionine, an essential amino acid required for the formation of S-adenosylmethionine, a universal methyl donor for almost 100 different substrates, including DNA, RNA, proteins, and lipids . L-methylmalonyl-CoA mutase converts L-methylmalonyl-CoA to succinyl-CoA in the metabolism of propionate, a short-chain fatty acid . This compound’s role in these biochemical reactions is vital for maintaining cellular function and metabolic processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It has antioxidant effects, acts as a co-factor in mitochondrial energy metabolism, and contributes to DNA synthesis, the methylation cycle, and epigenetic regulation . This compound is involved in the formation of red blood cells and aids in the synthesis of DNA and RNA in the bone marrow . It also helps in the production of neurotransmitters, which are essential for transmitting signals between nerve cells .

Molecular Mechanism

At the molecular level, this compound participates in the Wood-Ljungdahl pathway, providing the methyl group that couples to carbon monoxide to afford acetyl-CoA . It is first converted by MMACHC into cob(II)alamin, which is then converted into adenosylcobalamin and this compound for use as cofactors . This compound’s role as a cofactor for methionine synthase and L-methylmalonyl-CoA mutase is crucial for its biochemical functions . It also promotes axonal transport and axonal regeneration .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been observed that continuous treatment with this compound ameliorates effects on peripheral lesions in experimental diabetic neuropathy . The stability and degradation of this compound are essential factors in its long-term effects on cellular function. Studies have shown that this compound has neuroprotective actions and can improve motor nerve conduction velocity in animal models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Ultra-high doses of this compound (500 μg/kg) have been found to improve compound muscle action potential in acrylamide-induced neuropathy . It also shows neuroprotective effects in models of mononeuropathy in rats . High doses of this compound can have toxic or adverse effects, and it is essential to determine the appropriate dosage for therapeutic use .

Metabolic Pathways

This compound is involved in the synthesis of thymidine from deoxyuridine, promotion of deposited folate utilization, and metabolism of nucleic acid . It promotes nucleic acid and protein synthesis more than adenosylcobalamin does . This compound also participates in the Wood-Ljungdahl pathway, providing the methyl group that couples to carbon monoxide to afford acetyl-CoA .

Transport and Distribution

This compound is transported and distributed within cells and tissues through a sophisticated pathway involving more than 15 gene products . It is bound to protein in food and must be released before it is absorbed . The process starts in the mouth when food is mixed with saliva, and the freed vitamin B12 then binds with haptocorrin, a cobalamin-binding protein in the saliva . In the duodenum, digestive enzymes free the vitamin B12 from haptocorrin, and this freed vitamin B12 combines with intrinsic factor, a transport and delivery binding protein secreted by the stomach’s parietal cells .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. It is involved in the methionine cycle, where it serves as a cofactor for methionine synthase, catalyzing the methylation of homocysteine to methionine . This reaction occurs in the cytoplasm, and the resulting methionine is essential for various cellular processes, including protein synthesis and DNA methylation . The localization of this compound within specific cellular compartments ensures its availability for these critical biochemical reactions.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La mecobalamina se puede sintetizar en el laboratorio mediante la reducción de cianocobalamina con borohidruro de sodio en una solución alcalina, seguida de la adición de yoduro de metilo . Este proceso implica los siguientes pasos:

- Disolver cianocobalamina, cloruro de cobalto y yoduro de trimetilsulfonio en agua desionizada para obtener una mezcla de reacción.

- Agregar borohidruro de sodio disuelto en alcohol etílico absoluto a la mezcla de reacción.

- Ajustar el pH de la solución a 5.0-7.0.

- Centrifugar la solución para obtener un filtrado.

- Realizar evaporación al vacío en el filtrado para obtener un concentrado.

- Absorber el concentrado con una columna de resina macroporosa, seguida de lavado, desarrollo de capa y resolución para obtener una solución madre de cristalización.

- Agregar acetona a la solución madre de cristalización y realizar cristalización dinámica y estática, seguida de filtración, lavado y secado para obtener el producto terminado .

Métodos de producción industrial

En entornos industriales, las tabletas de mecobalamina se preparan típicamente utilizando un proceso tradicional de granulación húmeda. Esto implica peletización, secado, granulación, mezcla total, tableteado, recubrimiento y envasado .

Análisis De Reacciones Químicas

Tipos de reacciones

La mecobalamina experimenta varias reacciones químicas, que incluyen:

Oxidación: La mecobalamina se puede oxidar para formar hidroxicobalamina.

Reducción: Se puede reducir para formar cob(II)alamina.

Sustitución: La mecobalamina puede sufrir reacciones de sustitución donde el grupo metilo es reemplazado por otros grupos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y oxígeno.

Reducción: El borohidruro de sodio se utiliza comúnmente como agente reductor.

Sustitución: El yoduro de metilo se utiliza para reacciones de metilación.

Principales productos formados

Oxidación: Hidroxicobalamina.

Reducción: Cob(II)alamina.

Sustitución: Varias cobalaminas sustituidas dependiendo del sustituyente utilizado.

Aplicaciones Científicas De Investigación

La mecobalamina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Biología: La mecobalamina es esencial para la síntesis de ADN y la producción de energía celular.

Medicina: Se utiliza para tratar la deficiencia de vitamina B12, la neuropatía periférica, la neuropatía diabética y como tratamiento preliminar para la esclerosis lateral amiotrófica

Industria: La mecobalamina se utiliza en la producción de suplementos dietéticos y alimentos fortificados.

Comparación Con Compuestos Similares

La mecobalamina a menudo se compara con otras formas de vitamina B12, como la cianocobalamina y la hidroxicobalamina. Si bien todos estos compuestos cumplen funciones fisiológicas similares, difieren en sus estructuras químicas y biodisponibilidad .

Cianocobalamina: Contiene un grupo ciano en lugar de un grupo metilo.

Hidroxicobalamina: Contiene un grupo hidroxilo y se utiliza en el tratamiento de la deficiencia de vitamina B12 y el envenenamiento por cianuro.

La mecobalamina es única en el sentido de que es una forma natural de vitamina B12 y participa directamente en la metilación de la homocisteína a metionina, lo que la hace particularmente importante para la salud neurológica .

Propiedades

Número CAS |

13422-55-4 |

|---|---|

Fórmula molecular |

C63H91CoN13O14P |

Peso molecular |

1344.4 g/mol |

Nombre IUPAC |

carbanide;cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(3R,13S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate |

InChI |

InChI=1S/C62H90N13O14P.CH3.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);1H3;/q;-1;+3/p-2/t31?,34?,35?,36?,37?,41?,52?,53?,56?,57?,59-,60+,61+,62+;;/m1../s1 |

Clave InChI |

ZFLASALABLFSNM-AZCDKEHOSA-L |

SMILES |

[CH3-].CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C(C7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+3] |

SMILES isomérico |

[CH3-].CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CC[C@@]4(C(C5[C@]6([C@@](C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C([C@]7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+3] |

SMILES canónico |

[CH3-].CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C(C7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+3] |

Apariencia |

Solid powder |

Punto de ebullición |

> 300 °C |

Color/Form |

Dark red crystals or an amorphous or crystalline red powder Dark-red crystals or red powde |

melting_point |

> 300 |

Descripción física |

Dark red odorless solid; Hygroscopic; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS] |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in alcohol; insoluble in acetone, chloroform, ether. In water, 1,25X10+4 mg/l @ 25 °C |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

CH3-B12 mecobalamin mecobalamin monohydrate mecobalamin, (13beta)-isomer mecobalamin, 3H-labeled mecobalamin, 57Co-labeled mecobalamin, Co-methyl-13C-labeled mecobalamin, Co-methyl-14C-labeled methylcobalamin methylcobalamine methylvitamin B12 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.